Quinazoline derivative 2
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Overview
Description
Quinazoline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities. Quinazoline derivative 2 is a specific compound within this class, known for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline derivative 2 typically involves the reaction of 2-aminobenzonitrile with various reagents. One common method includes the use of Grignard reagents to form intermediates, which are then cyclized with acid chlorides, anhydrides, or formates to yield the desired quinazoline derivative . Another approach involves the Aza-Diels-Alder reaction, where aniline and ethyl glyoxalate are used as substrates .
Industrial Production Methods: Industrial production of quinazoline derivatives often employs microwave-assisted reactions and metal-catalyzed reactions to enhance yield and reduce reaction times . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Quinazoline derivative 2 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, often using reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation.
Major Products: The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities depending on the substituents .
Scientific Research Applications
Quinazoline derivative 2 has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of quinazoline derivative 2 involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . The compound’s structure allows it to bind to the active sites of these enzymes, blocking their function and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Prazosin: Used to treat hypertension and benign prostatic hyperplasia.
Doxazosin: Another antihypertensive agent.
Erlotinib and Gefitinib: Used for treating lung and pancreatic cancers.
Uniqueness: Quinazoline derivative 2 stands out due to its specific substituents, which confer unique biological activities. Its ability to inhibit multiple kinases makes it a versatile compound in cancer therapy .
Properties
Molecular Formula |
C17H15N3O2 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
(2-phenylquinazolin-4-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C17H15N3O2/c1-20(2)17(21)22-16-13-10-6-7-11-14(13)18-15(19-16)12-8-4-3-5-9-12/h3-11H,1-2H3 |
InChI Key |
NAXSAPGEPBKPDD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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